molecular formula C10H15NO2S B12968564 2-Amino-5-isobutyl-4-methylthiophene-3-carboxylic acid

2-Amino-5-isobutyl-4-methylthiophene-3-carboxylic acid

Cat. No.: B12968564
M. Wt: 213.30 g/mol
InChI Key: OYWNRAWBGGCACQ-UHFFFAOYSA-N
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Description

2-Amino-5-isobutyl-4-methylthiophene-3-carboxylic acid is a heterocyclic compound with a thiophene ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-isobutyl-4-methylthiophene-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-isobutyl-4-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 2-amino-5-isobutyl-4-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anti-inflammatory effects could be due to the modulation of inflammatory mediators and pathways.

Comparison with Similar Compounds

  • 2-Amino-4-methylthiophene-3-carboxylic acid
  • 5-Isobutyl-4-methylthiophene-3-carboxylic acid
  • 2-Amino-5-isobutylthiophene-3-carboxylic acid

Comparison: Compared to these similar compounds, 2-amino-5-isobutyl-4-methylthiophene-3-carboxylic acid is unique due to the presence of both an amino group and an isobutyl group on the thiophene ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

2-amino-4-methyl-5-(2-methylpropyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C10H15NO2S/c1-5(2)4-7-6(3)8(10(12)13)9(11)14-7/h5H,4,11H2,1-3H3,(H,12,13)

InChI Key

OYWNRAWBGGCACQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N)CC(C)C

Origin of Product

United States

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